molecular formula C9H12FNO2 B13591397 (r)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13591397
M. Wt: 185.20 g/mol
InChI Key: NMTZLTVUSNDEGG-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 4-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of 4-fluoro-2-methoxybenzaldehyde.

    Reduction: Formation of 4-fluoro-2-methoxyphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, aiding in drug discovery.

    Receptor Binding: Studied for its interaction with biological receptors, providing insights into its pharmacological properties.

Medicine

    Drug Development: Explored as a potential lead compound for developing new therapeutic agents.

    Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Applied in the synthesis of advanced materials with unique properties.

    Agriculture: Used in the formulation of agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate biological pathways. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol: Similar structure with a chlorine substituent instead of fluorine.

    ®-2-Amino-2-(4-fluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure with an ethoxy group instead of a methoxy group.

    ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)propan-1-ol: Similar structure with an additional methyl group on the carbon chain.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity.

    Methoxy Group: The methoxy group contributes to the compound’s solubility and interaction with biological targets.

    Chirality: The chiral nature of the compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

This detailed article provides a comprehensive overview of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2R)-2-amino-2-(4-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

NMTZLTVUSNDEGG-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)[C@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

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